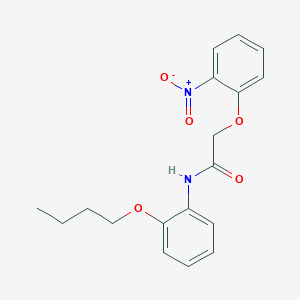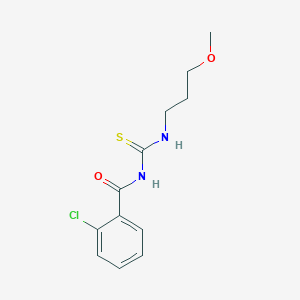
N-(2-chlorobenzoyl)-N'-(3-methoxypropyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzoyl)-N'-(3-methoxypropyl)thiourea is a chemical compound that belongs to the class of thiourea derivatives. It is also known as CBPTU and has been studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of CBPTU is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in DNA synthesis and repair. CBPTU has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CBPTU has been shown to have several biochemical and physiological effects. It has been found to decrease the levels of reactive oxygen species (ROS) in cancer cells, which may contribute to its antitumor activity. CBPTU has also been shown to decrease the levels of inflammatory cytokines in the blood, which may have implications for its use in treating inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CBPTU has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent antitumor and antibacterial activity. However, CBPTU also has some limitations. It is not very soluble in water, which may make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on CBPTU. One area of interest is the development of CBPTU-based anticancer drugs. Studies have shown that CBPTU has potent antitumor activity, and further research may lead to the development of more effective and targeted anticancer drugs. Another area of interest is the use of CBPTU as a corrosion inhibitor for metal surfaces. Research in this area may lead to the development of more environmentally friendly corrosion inhibitors. Additionally, further research is needed to fully understand the mechanism of action of CBPTU and its potential applications in treating inflammatory diseases.
Métodos De Síntesis
CBPTU can be synthesized by reacting 2-chlorobenzoyl isothiocyanate with 3-methoxypropylamine in the presence of a base such as triethylamine. The reaction results in the formation of CBPTU as a white crystalline solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
CBPTU has been studied for its potential applications in scientific research. It has been shown to have antitumor activity against various types of cancer cells, including breast, lung, and colon cancer cells. CBPTU has also been found to inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, CBPTU has been studied for its potential use as a corrosion inhibitor for metal surfaces.
Propiedades
Nombre del producto |
N-(2-chlorobenzoyl)-N'-(3-methoxypropyl)thiourea |
|---|---|
Fórmula molecular |
C12H15ClN2O2S |
Peso molecular |
286.78 g/mol |
Nombre IUPAC |
2-chloro-N-(3-methoxypropylcarbamothioyl)benzamide |
InChI |
InChI=1S/C12H15ClN2O2S/c1-17-8-4-7-14-12(18)15-11(16)9-5-2-3-6-10(9)13/h2-3,5-6H,4,7-8H2,1H3,(H2,14,15,16,18) |
Clave InChI |
SUNCRAXKAHGZPX-UHFFFAOYSA-N |
SMILES |
COCCCNC(=S)NC(=O)C1=CC=CC=C1Cl |
SMILES canónico |
COCCCNC(=S)NC(=O)C1=CC=CC=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(9H-fluoren-9-yl)-N-[(Z)-indol-3-ylidenemethyl]piperazin-1-amine](/img/structure/B255038.png)
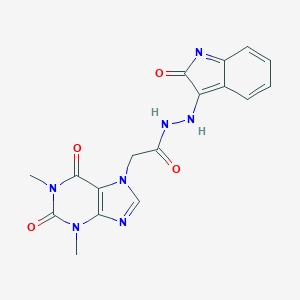
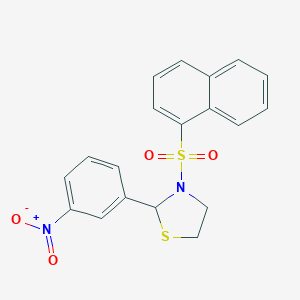
![1-(2-furylmethyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile](/img/structure/B255051.png)
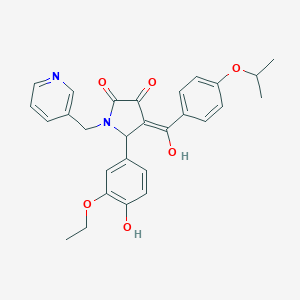
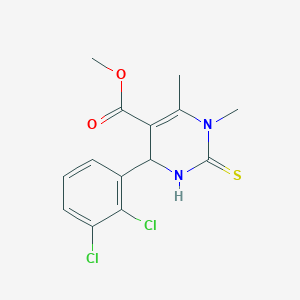
![9-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255062.png)
![3-(5-{[9-methyl-2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid](/img/structure/B255064.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255066.png)
![3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255067.png)
![allyl 2-{4-nitrobenzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B255070.png)
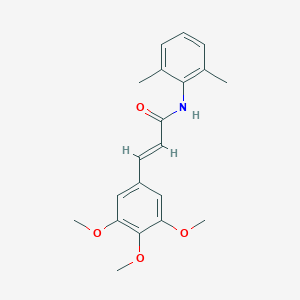
![1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperidine](/img/structure/B255078.png)
